molecular formula C9H4Cl2F7N B2798933 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline CAS No. 273735-64-1

2,6-Dichloro-4-(perfluoropropan-2-yl)aniline

Cat. No.: B2798933
CAS No.: 273735-64-1
M. Wt: 330.03
InChI Key: NXWRKJGSRUCYEN-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(perfluoropropan-2-yl)aniline: is an organic compound with the molecular formula C9H4Cl2F7N and a molecular weight of 330.03 g/mol . This compound is classified under aryl compounds and anilines . It is known for its unique structure, which includes both chlorine and fluorine atoms, making it a compound of interest in various chemical and industrial applications.

Mechanism of Action

Target of Action

The primary targets of 2,6-Dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline are currently unknown. This compound is a derivative of aniline and may interact with various biological targets .

Mode of Action

It’s known that aniline derivatives can interact with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

The compound has a molecular weight of 330.03 and a solubility of 1.051 mg/L in water at 25 ºC . These properties may influence its bioavailability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline typically involves the reaction of 2,6-dichloroaniline with 1,1,1,2,3,3,3-heptafluoropropane under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of advanced chemical reactors and continuous flow systems to optimize yield and reduce environmental impact . The reaction conditions are carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and chemical compounds .

Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for drug discovery and development .

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of coatings, adhesives, and polymers .

Comparison with Similar Compounds

  • 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
  • 3,4-Dichloroaniline
  • 2,6-Dichloro-4-nitroaniline

Comparison: Compared to these similar compounds, 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline is unique due to the presence of the heptafluoropropan-2-yl group. This fluorinated group imparts distinct chemical and physical properties, such as increased stability and reactivity, making it more suitable for specific applications in research and industry .

Properties

IUPAC Name

2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F7N/c10-4-1-3(2-5(11)6(4)19)7(12,8(13,14)15)9(16,17)18/h1-2H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWRKJGSRUCYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenylamine (10 g, 38.30 mmol) (prepared according to EP 1,006,102) in dichloromethane (150 ml), at 20° C., was added N-chlorosuccinimide (“NCS”) (21.48 g, 160.8 mmol). The reaction mixture was stirred overnight at ambient temperature. The reaction was quenched by addition of aqueous sodium hydroxide (2N) and the phases were separated. The aqueous layer was extracted with dichloromethane. The combined organic phases were dried over sodium sulfate and concentrated. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/cyclohexane 1:4) to give 2,6-dichloro-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenylamine (7.6 g, 60.1% yield). 1H-NMR (CDCl3, 400 MHz): 7.41 (s, 2H), 4.77 (s, 2H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.48 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

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